1-(4-Bromophenyl)pyrazolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)pyrazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDSGOHVPDCTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423758 | |
| Record name | 1-(4-bromophenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24834-98-8 | |
| Record name | 1-(4-bromophenyl)pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80423758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromophenyl Pyrazolidin 3 One and Analogous Structures
Direct Synthesis Approaches for 1-(4-Bromophenyl)pyrazolidin-3-one
Direct synthesis methods offer an efficient pathway to this compound by introducing the bromo-substituent onto a pre-formed pyrazolidin-3-one (B1205042) core or by utilizing a precursor already containing the brominated phenyl moiety.
One-Pot Oxidative Bromination Strategies for Pyrazolidin-3-ones
A notable and environmentally conscious approach for the synthesis of brominated pyrazoles involves a one-pot oxidative aromatization and bromination of pyrazolidin-3-ones. dntb.gov.ua This method utilizes a hydrogen bromide-hydrogen peroxide (HBr-H₂O₂) system under mild conditions, presenting a green alternative to traditional bromination techniques. dntb.gov.uapolymer.cn This system effectively facilitates both the oxidation of the pyrazolidin-3-one ring to a pyrazol-3-ol and the subsequent bromination of the aromatic ring. While the direct synthesis of this compound itself is not explicitly detailed, the methodology is applicable to N-aryl pyrazolidin-3-ones, suggesting a viable route from 1-phenylpyrazolidin-3-one.
Precursor-Based Synthetic Routes to N-Arylpyrazolidin-3-ones
The synthesis of N-arylpyrazolidin-3-ones, including the 4-bromo-substituted target compound, is commonly achieved through the reaction of an appropriately substituted arylhydrazine with a suitable three-carbon component. For instance, the reaction of 4-bromophenylhydrazine with an acrylic acid ester, such as methyl acrylate (B77674), in the presence of a base, can yield this compound. researchgate.net A solvent-free adaptation of this method using ball milling has been reported for the synthesis of the analogous 1-(4-chlorophenyl)pyrazolidin-3-one, suggesting a potentially more sustainable route. researchgate.net
Another precursor-based approach involves the reaction of a hydrazine (B178648) compound with a dialkyl ester of a carboxylic acid. google.com For example, reacting a substituted hydrazine with di-isopropyl fumarate (B1241708) in the presence of an alkali metal alkoxide and an organo-silver complex can produce pyrazolidinone compounds. google.com The synthesis of N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide derivatives has been demonstrated via a Suzuki-Miyaura cross-coupling reaction of N-(4-bromophenyl)-1-naphthamide with various boronic acids, showcasing the utility of the 4-bromophenyl group as a handle for further functionalization. researchgate.net
Multicomponent and Cyclocondensation Reactions in Pyrazolidinone and Pyrazole (B372694) Chemistry
Cyclocondensation reactions are fundamental to the synthesis of pyrazolidinone and pyrazole ring systems, often involving the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
Adaptations of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic method, involves the condensation of a hydrazine with a β-ketoester. chemhelpasap.comjk-sci.com This reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization to form the pyrazolone (B3327878) ring. chemhelpasap.com While traditionally used for pyrazole synthesis, this methodology can be adapted for pyrazolidin-3-ones. By selecting the appropriate starting materials, such as a substituted hydrazine and a β-ester, the pyrazolidinone core can be constructed. For instance, the reaction of a phenylhydrazine (B124118) with an ester can lead to the formation of a 1-phenylpyrazolidin-3-one. The Knorr synthesis is known for its efficiency and often results in high yields due to the formation of a stable aromatic product. chemhelpasap.com
Synthetic Pathways Involving Hydrazines and Dicarbonyl Compounds
The reaction between hydrazines and 1,3-dicarbonyl compounds is a cornerstone for the synthesis of pyrazoles and related heterocycles. researchgate.net This reaction can lead to a mixture of pyrazole isomers, and the mechanism is considered complex. researchgate.net A key intermediate in this process is often a 3,5-dihydroxypyrazolidine. researchgate.net The reaction of arylhydrazines with fluorinated β-diketones has been shown to yield various trifluoromethyl-substituted pyrazoles and pyrazolines. researchgate.net While not directly forming a pyrazolidin-3-one, these reactions highlight the versatility of using hydrazines and dicarbonyl compounds to access a wide range of pyrazole-based structures. The cyclization of a hydrazine with an active methylene (B1212753) compound can also lead to the formation of pyrazolyl derivatives. researchgate.net
Michael Addition Strategies for Pyrazole and Pyrazolidinone Formation
The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is utilized in the synthesis of pyrazolidinones and pyrazoles. wikipedia.org This reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com In the context of pyrazolidinone synthesis, a substituted hydrazine can act as the nucleophile, adding to an α,β-unsaturated ester. For example, the reaction of 4-chlorophenylhydrazine (B93024) with methyl acrylate proceeds via a Michael addition to form an intermediate that then cyclizes to 1-(4-chlorophenyl)pyrazolidin-3-one. researchgate.net This strategy is also central to the synthesis of various pyrazole derivatives, where 4-unsubstituted pyrazolin-5-ones serve as Michael donors in reactions with α,β-unsaturated ketones, leading to enantioenriched pyrazole derivatives. beilstein-journals.org
Research Findings Summary
| Synthetic Method | Key Reactants | Product Type | Key Features |
| One-Pot Oxidative Bromination | Pyrazolidin-3-one, HBr-H₂O₂ | Brominated Pyrazol-3-ol | Green and mild conditions. dntb.gov.ua |
| Precursor-Based Synthesis | 4-Bromophenylhydrazine, Methyl Acrylate | This compound | Direct incorporation of the bromophenyl group. researchgate.net |
| Knorr Pyrazole Synthesis | Hydrazine, β-Ketoester | Pyrazolone/Pyrazolidinone | High-yielding and versatile. chemhelpasap.comjk-sci.com |
| Hydrazine and Dicarbonyl Condensation | Hydrazine, 1,3-Dicarbonyl Compound | Pyrazole/Pyrazoline | Forms a key 3,5-dihydroxypyrazolidine intermediate. researchgate.net |
| Michael Addition | Hydrazine, α,β-Unsaturated Ester | Pyrazolidin-3-one | Efficient C-N and C-C bond formation. researchgate.net |
Functional Group Transformations and Derivatization Strategies
The strategic modification of the pyrazolidinone and pyrazole scaffolds through functional group transformations and derivatization is a key aspect of synthesizing novel compounds. These strategies include halogenation, the introduction of various chemical moieties, and the construction of fused heterocyclic systems.
Halogenation Reactions on Pyrazolidinone and Pyrazole Scaffolds
Halogenation is a fundamental transformation in the synthesis of pyrazole and pyrazolidinone derivatives. The introduction of halogen atoms, such as bromine, provides a handle for further functionalization through cross-coupling reactions.
One common method for the synthesis of brominated pyrazole derivatives involves the use of N-halosuccinimides. For instance, the halogenation of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes has been successfully achieved using N-halosuccinimides in refluxing ethanol. researchgate.net This approach allows for the regioselective introduction of halogen atoms onto the pyrazole ring. researchgate.net
Another approach involves the direct bromination of a pre-formed phenylpiperidine. In a two-step synthesis of 1-(4-bromophenyl)piperidine, N-phenylpiperidine is first synthesized by reacting bromobenzene (B47551) and piperidine (B6355638). google.com The subsequent step involves the bromination of the N-phenylpiperidine intermediate to yield the final product. google.com While not a pyrazolidinone, this highlights a general strategy for introducing a bromophenyl group that could be adapted.
The following table summarizes a selection of halogenation reactions on related scaffolds:
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes | N-halosuccinimides | Halogenated derivatives | Not Specified | researchgate.net |
| N-phenylpiperidine | Brominating agent | 1-(4-bromophenyl)piperidine | Not Specified | google.com |
Introduction of Diverse Chemical Moieties onto the Pyrazolidinone Ring
The pyrazolidinone ring system is amenable to the introduction of a wide array of chemical groups, allowing for the synthesis of a diverse library of compounds. The reactivity of the two nitrogen atoms in the pyrazolidin-3-one core differs, with the N(1) position being more basic and nucleophilic, making it the preferred site for reaction with sp2 electrophiles. arkat-usa.org
Stepwise functionalization of the 3-pyrazolidinone core can be achieved using common reagents like aldehydes (or ketones) and alkyl halides. arkat-usa.org This allows for the controlled introduction of substituents at different positions of the ring. For example, reductive alkylation at N(1) and alkylation of the amidic N(2) are common strategies. arkat-usa.org
Furthermore, the synthesis of 1-substituted pyrazolo[4,3-d]pyrimidin-7-ones has been accomplished through intramolecular Friedel–Crafts type cyclization. clockss.org This method has been utilized to introduce various substituents at the 1-position of the pyrazole ring. clockss.org For instance, the reaction of 1-phenylpyrazol-4-amine with ethoxycarbonyl isothiocyanate, followed by treatment with WSCI, Et3N, and an amine (like piperidine or n-propylamine), leads to the formation of N-substituted pyrazolo[4,3-d]pyrimidin-7-ones. clockss.org
The table below illustrates examples of introducing diverse moieties:
| Starting Material | Reagents | Product | Reference |
| 3-Pyrazolidinone core | Aldehydes/Ketones, Alkyl halides | N(1) and N(2) substituted pyrazolidinones | arkat-usa.org |
| 1-Phenylpyrazol-4-amine | Ethoxycarbonyl isothiocyanate, WSCI, Et3N, Piperidine | 1-Phenyl-5-(1-piperidyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | clockss.org |
| 1-Phenylpyrazol-4-amine | Ethoxycarbonyl isothiocyanate, WSCI, Et3N, n-Propylamine | 1-Phenyl-5-(propylamino)-6H-pyrazolo[4,3-d]pyrimidin-7-one | clockss.org |
Formation of Fused Heterocyclic Systems from Pyrazolidinone Precursors
Pyrazolidinone and pyrazole derivatives serve as versatile precursors for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the cyclization of appropriately functionalized pyrazole or pyrazolidinone intermediates.
For example, 3-aminopyrazole (B16455) moieties can be fused with a pyrimidine (B1678525) ring through heterocyclization with reagents like acetylacetone. researchgate.net This strategy has been employed in the synthesis of pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.net Another example is the reaction of 2-amino-3-cyano-6-methyl(phenyl)-pyrazolotriazine with trichloroacetonitrile, which leads to the formation of pyrimido(4',5':3,4)pyrazolo(3,2-c)-1,2,4-triazine derivatives. journalagent.com
The reaction of 3-hydroxyisoindolinones with hydrazine is a general method for forming phthalazinones. mdpi.com For instance, the treatment of benzo[e]isoindolinone with hydrazine hydrate (B1144303) can yield benzo[f]phthalazinone derivatives. mdpi.comresearchgate.net Similarly, pyrazolo[3,4-b]pyridine derivatives can be synthesized by reacting 3-oxopropanenitrile (B1221605) with phenylhydrazine, followed by cyclization with appropriate reagents. nih.gov
The following table provides examples of the formation of fused heterocyclic systems:
| Precursor | Reagent(s) | Fused System | Reference |
| 3-Aminopyrazole | Acetylacetone | Pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridine | researchgate.net |
| 2-Amino-3-cyano-6-methyl(phenyl)-pyrazolotriazine | Trichloroacetonitrile | Pyrimido(4',5':3,4)pyrazolo(3,2-c)-1,2,4-triazine | journalagent.com |
| Benzo[e]isoindolinone | Hydrazine hydrate | Benzo[f]phthalazinone | mdpi.comresearchgate.net |
| 3-Oxopropanenitrile | Phenylhydrazine | Pyrazolo[3,4-b]pyridine | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1 4 Bromophenyl Pyrazolidin 3 One
Elucidation of Reaction Pathways and Transformation Mechanisms
The reactivity of the pyrazolidin-3-one (B1205042) core is diverse, allowing for a range of chemical transformations. Understanding the mechanisms of these reactions is crucial for the targeted synthesis of more complex molecules.
Oxidative Aromatization Mechanisms in Pyrazolidin-3-ones
The conversion of pyrazolidin-3-ones to the corresponding pyrazoles represents a significant transformation, leading to a more stable aromatic system. An efficient method for this oxidative dehydrogenative aromatization involves the use of molecular iodine. This metal-free approach offers a practical route to functionalized arylpyrazoles. researchgate.net
The proposed mechanism for this transformation begins with the enolization of the pyrazolidin-3-one to form a pyrazolin-3-ol intermediate. This is followed by the formation of an iodinated intermediate, which then undergoes elimination of hydrogen iodide to yield the aromatic pyrazole (B372694) product. The reaction proceeds under mild conditions and tolerates a broad range of functional groups.
A plausible reaction mechanism is detailed below:
Enolization: The pyrazolidin-3-one tautomerizes to its enol form, a pyrazolin-3-ol.
Iodination: Molecular iodine acts as an electrophile, reacting with the enol to form an iodinated intermediate.
Elimination: The intermediate undergoes spontaneous elimination of hydrogen iodide (HI), driven by the formation of the stable aromatic pyrazole ring.
Cycloaddition Reaction Mechanisms Involving Pyrazolidine (B1218672) Intermediates
Pyrazolidinone derivatives can participate in cycloaddition reactions, serving as precursors to more complex bicyclic and polycyclic heterocyclic systems. One of the key reactive intermediates derived from the pyrazolidinone scaffold is the azomethine imine. Azomethine imines are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles.
The generation of an azomethine imine from 1-(4-bromophenyl)pyrazolidin-3-one would likely involve a base-mediated deprotonation at the N2 position followed by elimination of water from the enol form. This highly reactive intermediate can then react with alkenes or alkynes to afford fused pyrazolidine structures. The regioselectivity and stereoselectivity of these cycloadditions are often high, providing a powerful tool for the construction of complex molecular architectures.
For example, the reaction of an azomethine imine derived from a pyrazolidinone with an alkene would proceed via a concerted [3+2] cycloaddition mechanism, leading to the formation of a tetrahydropyrazolo[1,2-a]pyrazol-1-one derivative. researchgate.net The frontier molecular orbitals of the azomethine imine and the dipolarophile govern the regiochemical outcome of the reaction.
Mechanistic Aspects of Hydrazonyl Radical Formation
While less common, the formation of hydrazonyl radicals from pyrazolidine derivatives is a potential reaction pathway, particularly under oxidative or photolytic conditions. These radical species can participate in a variety of transformations, including cyclizations and intermolecular additions. The formation of a hydrazonyl radical from this compound would likely involve the homolytic cleavage of the N-H bond at the N2 position or the C-H bond at the C4 or C5 positions, depending on the reaction conditions and the presence of radical initiators.
Once formed, these radicals can undergo further reactions, such as hydrogen atom abstraction or addition to unsaturated systems. The presence of the bromine atom on the phenyl ring could also influence the reactivity of any radical intermediates formed on the aromatic ring through resonance and inductive effects.
Analysis of Selectivity in Chemical Transformations
The selectivity of chemical reactions involving this compound is a critical aspect, dictating the structure of the final products. Both regioselectivity and stereoselectivity play important roles in the derivatization of this scaffold.
Regioselectivity in Bromination Processes
Further bromination of this compound can occur at two main locations: the phenyl ring or the pyrazolidinone ring. The regioselectivity of this electrophilic substitution is governed by the electronic properties of the existing substituents.
On the Phenyl Ring: The bromine atom already present on the phenyl ring is a deactivating but ortho-, para-directing group. The pyrazolidinone substituent is also likely to influence the position of further substitution. The nitrogen atom attached to the ring (N1) has a lone pair that can be donated into the ring, making it an activating, ortho-, para-directing group. Therefore, electrophilic bromination on the phenyl ring would be expected to occur at the positions ortho to the pyrazolidinone substituent.
On the Pyrazolidinone Ring: Bromination can also potentially occur on the pyrazolidinone ring itself, typically at the C4 position. The outcome of this reaction would depend on the reaction conditions, with radical conditions favoring substitution at the allylic-like C4 position. Under free radical conditions using reagents like N-bromosuccinimide (NBS), bromination at the C4 position is a plausible outcome. The selectivity of free-radical bromination generally favors the formation of the most stable radical intermediate. youtube.comyoutube.com
| Potential Bromination Product | Position of Bromination | Expected Directing Influence |
| 1-(2,4-Dibromophenyl)pyrazolidin-3-one | C2 of phenyl ring | Ortho to pyrazolidinone, meta to bromine |
| 1-(4-Bromo-2-nitrophenyl)pyrazolidin-3-one | C2 of phenyl ring | Ortho to pyrazolidinone (if nitrated first) |
| 4-Bromo-1-(4-bromophenyl)pyrazolidin-3-one | C4 of pyrazolidinone ring | Favored under radical conditions |
Stereochemical Considerations in Pyrazolidinone Derivatization
The pyrazolidinone ring is not planar and can exist in different conformations. Furthermore, substitution at the C4 and C5 positions can introduce chiral centers, leading to the formation of stereoisomers.
When this compound undergoes reactions that introduce a new substituent at the C4 or C5 position, the stereochemical outcome is of significant interest. For example, in a cycloaddition reaction where the pyrazolidinone acts as the dipolarophile, the approach of the 1,3-dipole can be influenced by the steric bulk of the 1-(4-bromophenyl) group, leading to diastereoselectivity.
Similarly, if a reaction creates a chiral center at the C4 position, the product will be a racemic mixture unless a chiral catalyst or auxiliary is used. The development of enantioselective methods for the derivatization of pyrazolidinones is an active area of research, often employing chiral catalysts to control the stereochemical outcome of reactions. nih.gov The relative configuration of substituents on the pyrazolidinone ring is often described using cis/trans or syn/anti nomenclature. uou.ac.in
| Reaction Type | Potential for New Stereocenters | Factors Influencing Stereoselectivity |
| Alkylation at C4 | Yes, at C4 | Steric hindrance from the N1-aryl group, nature of the electrophile |
| [3+2] Cycloaddition | Yes, at C4 and C5 | Face selectivity of the dipolarophile, catalyst control |
| Reduction of C=O | Yes, at C3 (if chiral reductant used) | Chiral reducing agent |
Advanced Spectroscopic and Structural Elucidation of 1 4 Bromophenyl Pyrazolidin 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR Studies for Molecular Connectivity
Proton (¹H) NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms in a molecule. For 1-(4-Bromophenyl)pyrazolidin-3-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrazolidinone ring.
The 4-bromophenyl group will exhibit a characteristic AA'BB' splitting pattern, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the bromine atom (H-3' and H-5') would be electronically deshielded and appear at a slightly different chemical shift compared to the protons meta to the bromine atom (H-2' and H-6').
The pyrazolidinone ring contains two methylene (B1212753) groups (-CH2-) at positions 4 and 5, and an N-H proton. The protons on C-4 and C-5 are adjacent to each other and would likely appear as triplets due to spin-spin coupling. The N-H proton is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2', H-6' | ~ 7.45 | Doublet (d) |
| H-3', H-5' | ~ 7.60 | Doublet (d) |
| H-4 (CH₂) | ~ 2.60 | Triplet (t) |
| H-5 (CH₂) | ~ 3.50 | Triplet (t) |
| N-H | Variable (e.g., 8.0-9.0) | Broad Singlet (br s) |
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display signals for each unique carbon atom.
The 4-bromophenyl ring will show four distinct signals: one for the carbon attached to the bromine (C-4'), one for the carbon attached to the nitrogen (C-1'), and two for the remaining four aromatic carbons (C-2'/C-6' and C-3'/C-5'). The pyrazolidinone ring will exhibit signals for the two methylene carbons (C-4 and C-5) and the carbonyl carbon (C-3). The carbonyl carbon is significantly deshielded and will appear at the downfield end of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (C=O) | ~ 170-175 |
| C-1' | ~ 140-145 |
| C-3', C-5' | ~ 130-135 |
| C-2', C-6' | ~ 115-120 |
| C-4' (C-Br) | ~ 110-115 |
| C-5 | ~ 45-55 |
| C-4 | ~ 30-40 |
Nitrogen-15 (¹⁵N) NMR for Nitrogen Atom Characterization
Nitrogen-15 (¹⁵N) NMR spectroscopy is a more specialized technique used to probe the chemical environment of nitrogen atoms. In this compound, two nitrogen atoms are present in the pyrazolidinone ring. The nitrogen atom bonded to the aromatic ring (N-1) would have a different chemical shift compared to the nitrogen atom adjacent to the carbonyl group (N-2). This difference arises from their distinct electronic environments.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the protons of the adjacent methylene groups (H-4 and H-5) on the pyrazolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would confirm the assignments of the protonated carbons, for example, linking the signals of H-4 and H-5 to C-4 and C-5, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). Key expected correlations would include the H-2'/H-6' protons to the C-4' and C-1' carbons, and the H-5 protons to the C-3 carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space. It could be used to confirm the spatial relationship between the protons on the pyrazolidinone ring and the phenyl ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound would provide its molecular weight and information about its fragmentation pattern, which helps in confirming the structure.
The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight of the compound (C9H9BrN2O). Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes).
Common fragmentation pathways would likely involve the cleavage of the pyrazolidinone ring and the loss of small molecules like CO or N2H. The bromophenyl cation would also be an expected and stable fragment.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (relative to Br isotope) | Proposed Fragment |
| 240/242 | [M]+ (Molecular ion) |
| 155/157 | [Br-C6H4-N]+ |
| 154/156 | [Br-C6H4]+ |
| 85 | [C3H5N2O]+ |
| 56 | [C2H4N2]+ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the various bonds present. The spectrum of the related compound 1-phenyl-3-pyrazolidinone shows key absorptions for the pyrazolidinone ring system, which can be used as a reference. nist.gov
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the pyrazolidinone ring.
C=O Stretch: A strong, sharp absorption band is anticipated around 1680-1700 cm⁻¹ due to the carbonyl (C=O) group of the cyclic amide (lactam).
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic phenyl ring.
Aromatic C=C Stretch: Peaks in the region of 1600-1450 cm⁻¹ would correspond to the C=C stretching vibrations within the phenyl ring.
C-N Stretch: The C-N stretching vibrations would likely appear in the 1350-1250 cm⁻¹ region.
C-Br Stretch: A band in the lower frequency "fingerprint" region, typically around 600-500 cm⁻¹, would indicate the presence of the C-Br bond.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3400 | N-H Stretch |
| >3000 | Aromatic C-H Stretch |
| 1680-1700 | C=O Stretch (Amide) |
| 1600-1450 | Aromatic C=C Stretch |
| 1350-1250 | C-N Stretch |
| 600-500 | C-Br Stretch |
X-ray Crystallography for Solid-State Structural Determination
No crystallographic data, such as unit cell parameters, space group, bond lengths, or bond angles, for this compound has been found in published research. This technique remains a crucial method for unequivocally determining the three-dimensional arrangement of atoms in the solid state, which would provide definitive insights into the molecule's conformation, planarity of the pyrazolidinone and phenyl rings, and intermolecular interactions.
Elemental Analysis for Compositional Verification
Specific elemental analysis data for this compound, which would confirm its empirical formula of C₉H₉BrN₂O through the weight percentages of carbon, hydrogen, and nitrogen, is not available in the reviewed literature. This analytical technique is fundamental for verifying the purity and composition of a synthesized compound.
Computational and Theoretical Chemistry Studies of 1 4 Bromophenyl Pyrazolidin 3 One
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular geometries and electronic properties with high accuracy.
Density Functional Theory (DFT) stands as one of the most widely used methods for quantum chemical calculations, balancing computational cost with accuracy. DFT calculations are employed to determine the optimized molecular geometry of 1-(4-Bromophenyl)pyrazolidin-3-one, which corresponds to the lowest energy, and thus most stable, conformation of the molecule. nih.govresearchgate.net These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. Beyond geometry, DFT calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. rsc.org For pyrazole (B372694) derivatives, these calculations help in understanding their potential applications by revealing their electronic nature. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is mapped onto the molecule's electron density, using a color scale to represent the electrostatic potential. researchgate.netresearchgate.net
Red regions indicate a negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack.
Blue regions denote a positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.
Green and yellow regions represent areas with near-zero or intermediate potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The nitrogen atoms of the pyrazolidinone ring would also exhibit negative potential. Conversely, the most positive potential (blue) would likely be located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation. The hydrogen atoms on the phenyl ring would also show a lesser degree of positive potential. This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets. rsc.orgmdpi.com
Analysis of Intramolecular and Intermolecular Interactions
Understanding the non-covalent interactions within and between molecules is essential for predicting the physical properties and crystal packing of a compound.
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. wikipedia.orguni-muenchen.de This method partitions the total electron density among the constituent atoms, providing a simplified picture of the charge distribution. tau.ac.il While it is a widely used technique, it is known that the calculated charges can be sensitive to the choice of basis set used in the calculation. wikipedia.org The analysis provides insights into the electrostatic nature of the molecule, identifying which atoms are electron-donating and which are electron-withdrawing.
For this compound, the Mulliken charges would quantify the electron distribution suggested by the MEP map. The highly electronegative oxygen, nitrogen, and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will bear partial positive charges.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| Br | -0.05 |
| O(3) | -0.45 |
| N(1) | -0.20 |
| N(2) | -0.35 |
| C(3) | +0.40 |
| C(4') (C attached to Br) | +0.08 |
Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying the various intermolecular interactions within a crystalline solid. scirp.org The Hirshfeld surface is constructed around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface is calculated. These distances are combined into a normalized contact distance (d_norm), which is then mapped onto the surface. Red spots on the d_norm map indicate intermolecular contacts that are shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.1 |
| C···H/H···C | 17.4 |
| Br···H/H···Br | 14.9 |
| C···C | 11.9 |
| O···H/H···O | 9.8 |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density (ρ(r)). researchgate.net This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which exist between any two interacting atoms. researchgate.net The properties of the electron density at these BCPs reveal the nature of the chemical bond.
Two key parameters at the BCP are:
The electron density (ρ(r)) : Its magnitude correlates with the bond order.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a 'shared' interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a 'closed-shell' interaction, typical of ionic bonds, hydrogen bonds, and van der Waals contacts, where electron density is depleted in the internuclear region. nih.gov
For this compound, QTAIM analysis would be used to characterize the covalent bonds within the molecule (e.g., C=O, C-N, N-N, C-Br) and any significant intramolecular non-covalent interactions.
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |
|---|---|---|---|
| C=O | 0.35 | -0.60 | Covalent (polar) |
| N-N | 0.28 | -0.45 | Covalent |
| C-N | 0.26 | -0.40 | Covalent |
| C-Br | 0.15 | +0.05 | Polar Covalent (Closed-shell character) |
| N-H···O (Intermolecular) | 0.02 | +0.08 | Hydrogen Bond (Closed-shell) |
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are frequently used to predict the interaction between a potential drug molecule and its protein target, providing critical information on binding affinity and mode.
The pyrazole scaffold, a core feature of this compound, is recognized for its versatile biological activities. nih.gov Computational screening of pyrazole derivatives against various biological targets has revealed their potential as inhibitors in several disease pathways.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. ijpsr.com Molecular docking studies on pyrazoline derivatives have shown that these structures can fit within the EGFR kinase domain. dovepress.com For instance, certain thiazolyl pyrazolines have demonstrated binding patterns similar to the established inhibitor erlotinib, indicating their potential as anticancer agents. dovepress.com The 4-bromophenyl moiety is often included in designs targeting EGFR due to its potential to form favorable interactions within the receptor's binding site. ijpsjournal.com
DNA Gyrase: This essential bacterial enzyme, which regulates the topological state of DNA, is a validated target for antibiotics. nih.govresearchgate.net Docking simulations of pyrazole derivatives, such as N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, have been performed to explore their binding at the enzyme's active site. nih.gov These studies suggest that the bromophenyl and pyrazole rings can form stabilizing π-cation bonds with key amino acid residues. nih.gov
Acetylcholinesterase (AChE): As the primary enzyme responsible for the hydrolysis of acetylcholine (B1216132), AChE is a major target in the management of Alzheimer's disease. plos.org The potential of various heterocyclic compounds, including those with a bromophenyl group, to inhibit AChE has been assessed using molecular docking. nih.gov Studies on related pyrazole derivatives have been conducted to predict their binding conformations with both AChE and the related enzyme butyrylcholinesterase (BChE). dergipark.org.tr
B-cell lymphoma 2 (BCL-2): The BCL-2 protein is a critical regulator of apoptosis (programmed cell death), and its over-expression is linked to cancer development and drug resistance. nih.govnih.gov Molecular docking has been employed to investigate how pyrazole derivatives bind to the hydrophobic groove of BCL-2, disrupting its function and promoting apoptosis. researchgate.net These studies help identify the key interactions necessary for potent inhibition. researchgate.netmdpi.com
Cyclooxygenase (COX-1 and COX-2): COX enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). Due to the adverse effects associated with non-selective COX inhibition, there is significant interest in developing selective COX-2 inhibitors. strath.ac.uk The pyrazole structure is central to selective COX-2 inhibitors like celecoxib. nih.govstrath.ac.uk Docking studies on various pyrazole analogs have been performed to understand the structural basis for their selectivity and to predict their binding modes within the active sites of COX-1 and COX-2. nih.govmdpi.com
Molecular docking not only identifies potential biological targets but also quantifies the binding interactions through scoring functions, which estimate the binding affinity (often expressed in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction.
Studies on structurally related pyrazole and pyrazolidine (B1218672) compounds have predicted significant binding affinities for various targets. The interaction modes are characterized by specific contacts between the ligand and amino acid residues in the protein's active site. Common interactions include hydrogen bonds, hydrophobic interactions, and π-stacking or π-cation interactions.
For example, docking studies of pyrazole analogues into the COX-2 active site have shown that the sulfonamide moiety, when present, can form crucial hydrogen bonds with residues like Arg513, while the pyrazole core fits into a hydrophobic pocket. nih.gov In studies targeting DNA gyrase, interactions with residues such as ARG 144 and GLY 85 have been observed. nih.gov Similarly, docking of inhibitors into the BCL-2 binding groove has highlighted hydrogen bonds with residues like ASP103 and GLY145 as being critical for affinity. mdpi.com
| Compound Class | Target Protein | Predicted Binding Affinity Range (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Quinoxaline-Pyrazolidine-dione Hybrids | EGFR | -9.57 to -12.03 | Not Specified | nih.gov |
| Thiazolyl Pyrazolines | EGFR | -10.64 to -11.14 | Key amino acids in binding site | dovepress.com |
| N-benzoyl-pyrazole-carbohydrazides | DNA Gyrase | Not Specified (IC50 data provided) | ARG 144, GLY 85, ARG 84 | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazoles | BCL-2 | Not Specified (IC50 data provided) | Key hydrogen bonding interactions | researchgate.net |
| N-((pyrazol-4-yl)methyl)aniline Derivatives | COX-2 | up to -12.907 | Arg120 | nih.gov |
| N-((pyrazol-4-yl)methyl)aniline Derivatives | COX-1 | up to -12.777 | Not Specified | nih.gov |
Spectroscopic Property Simulations and Correlations with Experimental Data
Theoretical calculations are essential for interpreting experimental spectra. By simulating spectra using quantum mechanical methods like Density Functional Theory (DFT), researchers can assign specific spectral features to molecular vibrations or electronic transitions, leading to a more complete structural and electronic understanding of the molecule.
X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. A simulated XRD pattern can be generated from theoretical crystal structure data, which is obtained from geometry optimization calculations or by analogy to closely related, crystallized compounds. This theoretical pattern serves as an invaluable reference for verifying the crystal structure and phase purity of a newly synthesized sample. researchgate.netarxiv.org
For a compound like 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is structurally very similar to derivatives of this compound, single-crystal XRD analysis provides precise geometric parameters. researchgate.net These parameters, including the unit cell dimensions and space group symmetry, are the inputs used to generate a theoretical powder XRD pattern. The comparison between the simulated and experimental patterns confirms the identity and crystalline nature of the material.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₁BrN₂O |
| Formula Weight | 327.18 |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | 17.7233 (4) |
| b (Å) | 3.8630 (1) |
| c (Å) | 20.4224 (5) |
| β (°) | 110.137 (3) |
| Volume (ų) | 1312.75 (6) |
| Z (molecules/unit cell) | 4 |
Theoretical calculations using DFT and its time-dependent extension (TD-DFT) are used to simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. nih.govsharif.edu These simulations provide a basis for assigning experimental spectral bands to specific molecular motions or electronic excitations.
For related pyrazole derivatives, DFT calculations have been used to compute harmonic vibrational frequencies. nih.gov By comparing the calculated frequencies with experimental FT-IR and FT-Raman spectra, researchers can confidently assign bands to vibrations such as the C-H stretching of the phenyl rings, N-H stretching, C=O stretching, and various deformation modes of the pyrazole ring.
TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis). nih.gov These calculations yield information about the energies of electronic transitions, primarily the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The calculated HOMO-LUMO energy gap is a key parameter that helps to explain the electronic properties and reactivity of the molecule. Theoretical studies on similar pyrazoles have successfully correlated calculated absorption wavelengths with experimental UV-Vis spectra. nih.govresearchgate.net
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| Aromatic C-H Stretch | 3062 | 3061 | Symmetric C-H stretching of phenyl ring |
| Aromatic C-H Stretch | 3026 | 3022 | Asymmetric C-H stretching of phenyl ring |
| Pyrazole Ring Deformation | 640 | 634 | Out-of-plane ring deformation |
Conformational Analysis through Computational Methods
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis through computational methods involves calculating the molecule's potential energy as a function of the rotation around its single bonds (dihedral angles). This process identifies the lowest-energy, most stable conformations.
For molecules containing multiple rings, like this compound, the relative orientation of these rings is a critical conformational feature. nih.gov Structural studies of the analogous compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown that the rings are not coplanar. researchgate.netnih.gov The phenyl and bromophenyl rings are twisted out of the plane of the central pyrazole ring by significant angles. researchgate.netnih.gov Computational geometry optimization confirms these non-planar arrangements, which arise from minimizing steric hindrance between adjacent hydrogen atoms on the rings. Understanding this preferred conformation is vital, as it dictates how the molecule presents itself to and fits within the binding site of a biological target.
| Ring System 1 | Ring System 2 | Dihedral Angle (°) |
|---|---|---|
| Pyrazole Ring | N-bound Phenyl Ring | 13.70 (10) |
| Pyrazole Ring | C-bound Bromophenyl Ring | 36.48 (10) |
In Vitro Biological Activity and Mechanistic Insights of 1 4 Bromophenyl Pyrazolidin 3 One and Its Derivatives
Antineoplastic Activity in Cellular Models
Derivatives of 1-(4-bromophenyl)pyrazolidin-3-one have demonstrated notable anticancer properties in various laboratory studies.
Investigation of Specific Molecular Target Modulation (e.g., EGFR)
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and several pyrazole (B372694) derivatives have been investigated as EGFR inhibitors. semanticscholar.orgresearchgate.netdovepress.com For instance, new 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to act as EGFR inhibitors. semanticscholar.org Molecular docking studies of some pyrazolo[3,4-d]pyrimidine derivatives have shown interactions with key amino acid residues in the EGFR active site, such as Val702 and Cys773. semanticscholar.org Similarly, novel thiazolyl-pyrazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. dovepress.com The binding pattern of these compounds in the EGFR active site was found to be similar to that of the known EGFR inhibitor, erlotinib. dovepress.com
Other research has focused on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR tyrosine kinase (EGFR-TK). nih.gov A series of these compounds showed good inhibitory activity against EGFR-TK, which was consistent with their cytotoxic effects on various cancer cell lines. nih.gov Furthermore, some 1H-pyrazolo[3,4-d]pyrimidine derivatives have been identified as ATP-competitive inhibitors with significant anti-EGFR activity. nih.gov
Evaluation of Antiproliferative Effects on Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been evaluated against a wide range of human cancer cell lines.
A series of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and tested against four human cancer cell lines. researchgate.net One of the most potent compounds, 4u, exhibited IC50 values ranging from 5.1 to 10.1 μM and was found to induce apoptosis in MGC-803 cells through the activation of caspases-9/3. researchgate.net
Another study investigated the antiproliferative activity of three pyrazole compounds—2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol (EN12-4), 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A), and 2-(5-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine (EN7-2)—in various drug-sensitive and -resistant tumor cell lines. nih.gov These compounds demonstrated the ability to overcome common drug resistance mechanisms. nih.gov
Furthermore, novel 3,19-(N-phenyl-3-aryl-pyrazole) acetals of andrographolide (B1667393) were synthesized, and their anticancer potential was evaluated. mdpi.com Compound 1f, a derivative with a 4-fluorophenyl group, showed strong, dose-dependent anti-proliferative activity against the MDA-MB-231 breast cancer cell line and induced apoptosis. mdpi.compreprints.org
The following table summarizes the antiproliferative activity of selected this compound derivatives on various cancer cell lines.
| Compound | Cancer Cell Line(s) | Activity (IC50) | Reference |
| 4u | MGC-803, EC-109, MCF-7, B16-F10 | 5.1 - 10.1 μM | researchgate.net |
| EN12-2A | A2780/DX3 | RI = 3.2 | nih.gov |
| 1f | MDA-MB-231 | Dose-dependent | mdpi.compreprints.org |
| 14d | HEPG-2, MCF-7, HCT-116 | 3.65, 1.45, 2.00 µM | nih.gov |
| 9a | Hela | 2.59 µM | nih.govnih.gov |
| 14g | MCF7, HCT-116 | 4.66, 1.98 µM | nih.gov |
| 7f | MCF7 | IC50 = 3.05 ± 0.12 µM (p53-MDM2 inhibition) | ekb.eg |
| 9r | HCT116, SW620 | 30 µM (induces apoptosis) | mdpi.com |
Antimicrobial Efficacy in Microbiological Assays
In addition to their anticancer properties, derivatives of this compound have shown promising antimicrobial activity.
Assessment of Antibacterial Spectrum and Potency
Numerous studies have reported the antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria.
A series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their antibacterial activity. nih.gov Some of these compounds showed good activity against Gram-positive strains like Bacillus subtilis and Staphylococcus aureus. nih.gov Another study on 1,3,5-trisubstituted pyrazole derivatives also demonstrated mild to good activity against various bacterial strains. greenpharmacy.info The presence of chloro, bromo, fluoro, and nitro substitutions at the third and fifth positions of the pyrazole ring was found to enhance antibacterial activity. greenpharmacy.info
Novel 4-substituted pyrazolone (B3327878) derivatives have also been screened for their antibacterial activity against Escherichia coli and Bacillus subtilis. Some of these compounds exhibited antibacterial activity almost identical to the standard antibiotic amoxicillin.
The table below presents the antibacterial activity of selected derivatives.
| Compound/Derivative Series | Bacterial Strain(s) | Activity | Reference |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | B. subtilis, S. aureus | Good activity | nih.gov |
| 1,3,5-trisubstituted pyrazoles (Br, Cl, F, NO2 substituted) | Gram-positive & Gram-negative | Enhanced activity | greenpharmacy.info |
| 4-substituted pyrazolones (5b, 5g, 5i, 5j) | E. coli, B. subtilis | Similar to amoxicillin | |
| 5d (Pyrazine carboxamide derivative) | XDR S. Typhi | MIC 6.25 mg/mL | mdpi.com |
Evaluation of Antifungal Spectrum and Potency
The antifungal potential of pyrazole derivatives has also been explored. A novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various fungi, including Aspergillus fumigatus and Candida albicans. researchgate.net One compound, 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol, exhibited superior antifungal activity compared to standard drugs. researchgate.net The introduction of two chlorine atoms to the phenyl moiety in some 1,2,4-triazole (B32235) derivatives has been shown to have a distinct effect on increasing antifungal activity. nih.gov
Investigation of Microbial DNA Gyrase Inhibition Mechanisms
DNA gyrase, an essential bacterial enzyme, is a well-established target for antibiotics. nih.govgoogle.com Several pyrazole derivatives have been identified as inhibitors of this enzyme.
A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs revealed that compound 3k strongly inhibited Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov This inhibition of DNA gyrase is believed to be the mechanism behind the observed antibacterial activity. nih.gov In silico studies have also predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors. nih.gov
The following table details the DNA gyrase inhibitory activity of a specific derivative.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
| 3k | S. aureus DNA gyrase | 0.15 µg/mL | nih.gov |
| 3k | B. subtilis DNA gyrase | 0.25 µg/mL | nih.gov |
Modulatory Effects on Enzyme Systems
The ability of a compound to selectively interact with and modulate the activity of specific enzymes is a key determinant of its therapeutic potential. Derivatives of this compound have been investigated for their effects on several critical enzyme systems, including those involved in neurotransmission and inflammation.
Acetylcholinesterase (AChE) Inhibition Studies
Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comsciprofiles.com In this context, certain derivatives containing the bromophenyl moiety have demonstrated significant in vitro inhibitory activity against AChE.
A study on a series of 4-(4-bromophenyl)-4-piperidinol derivatives revealed potent AChE inhibition. mdpi.comsciprofiles.com Two compounds from this series, designated AB11 and AB14, were particularly effective, exhibiting IC₅₀ values in the nanomolar range, indicating strong inhibitory potential. mdpi.comsciprofiles.com
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by 4-(4-bromophenyl)-4-piperidinol Derivatives mdpi.comsciprofiles.com
| Compound | AChE IC₅₀ (µM) |
|---|---|
| AB11 | 0.029 |
| AB14 | 0.038 |
Cyclooxygenase Isoenzyme Inhibition Investigations
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalysing the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation. nih.govnih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective COX inhibitors.
Research into novel N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally distinct but related heterocyclic systems, has shown that these compounds can inhibit both COX-1 and COX-2. The inhibitory studies revealed that the compounds potently inhibited both isoenzymes, with IC₅₀ values comparable to the established anti-inflammatory drug, meloxicam. nih.gov
Table 2: In Vitro Cyclooxygenase (COX) Inhibition by a Representative N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivative nih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |
|---|---|---|
| 4-Methoxy–N-[2-(N-morpholine)-ethyl]-6-methyl-1H-[pyrrolo[3.4-c]pyridine-1,3(2H)-dione | Similar to Meloxicam | Similar to Meloxicam |
Antioxidant and Radical Scavenging Potential
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can counteract this damage by neutralizing free radicals. The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is a widely used method to assess the total antioxidant capacity of a substance. It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which results in a color change that can be quantified spectrophotometrically. While specific FRAP data for this compound was not found, the antioxidant potential of related derivatives has been established through other methods. mdpi.comsciprofiles.comsciforum.net
DPPH and ABTS Radical Scavenging Capacity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are common methods for evaluating the free-radical scavenging ability of compounds. nih.govnih.gov In the DPPH assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. nih.gov
The same 4-(4-bromophenyl)-4-piperidinol derivatives that showed potent AChE inhibition also demonstrated good antioxidant activity in a DPPH assay. mdpi.comsciprofiles.com
Table 3: DPPH Radical Scavenging Activity of 4-(4-bromophenyl)-4-piperidinol Derivatives mdpi.comsciprofiles.com
| Compound | Antioxidant IC₅₀ (µM) |
|---|---|
| AB11 | 26.38 |
| AB14 | 23.99 |
Other Pharmacological Effects in Preclinical In Vitro Models
Beyond enzyme inhibition and antioxidant activity, derivatives containing the bromophenyl-pyrazole or related heterocyclic structures have been explored for other potential therapeutic applications based on their in vitro pharmacological profiles.
Anticancer Activity: A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were evaluated for their anticancer activity against a panel of 58 human cancer cell lines. nih.govresearchgate.netnih.gov Several compounds exhibited significant growth inhibitory effects. For instance, compound 4e was most effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%. nih.govresearchgate.net Compound 4i showed broad activity, with notable PGIs against CNS (SNB-75), renal (UO-31), leukemia (CCRF-CEM), non-small cell lung (EKVX), and ovarian (OVCAR-5) cancer cell lines at a concentration of 10⁻⁵ M. nih.govresearchgate.netnih.gov
Amyloid Beta (Aβ) and Monoamine Oxidase-B (MAO-B) Inhibition: In the context of Alzheimer's disease, the 4-(4-bromophenyl)-4-piperidinol derivatives were also investigated for other relevant activities. mdpi.comsciprofiles.comsciforum.net Compound AB11 showed a moderate ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's, with 43.25% inhibition at a concentration of 500 μM. mdpi.comsciprofiles.comsciforum.net Furthermore, compounds AB11 and AB14 were found to be selective inhibitors of monoamine oxidase-B (MAO-B), another important target in neurodegenerative diseases, with IC₅₀ values of 866 μM and 763 μM, respectively. mdpi.comsciprofiles.comsciforum.netsciprofiles.com Some analogues in this series also demonstrated the ability to disassemble pre-formed Aβ fibrils. mdpi.comsciprofiles.comsciforum.netsciprofiles.com
Anti-inflammatory Response Modulation
The mechanism of action extends beyond COX inhibition. Some pyrazolo[1,5-a]quinazoline derivatives have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com Furthermore, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO), all of which play significant roles in the inflammatory cascade. mdpi.commdpi.commdpi.com Molecular modeling studies have suggested that these compounds may bind to and inhibit mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are upstream regulators of inflammatory pathways. mdpi.com
Interactive Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Class | Mechanism of Action | Key Findings |
|---|---|---|
| 1,5-Diarylpyrazoles | Selective COX-2 inhibition | Potent inhibition of COX-2 with reduced gastrointestinal side effects compared to non-selective NSAIDs. rjpbr.com |
| Pyrazolo[1,5-a]quinazolines | Inhibition of NF-κB activation and MAPK signaling | Inhibition of LPS-induced NF-κB activity and production of pro-inflammatory cytokines. mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | Dual COX-2/5-LOX inhibition | Inhibition of both cyclooxygenase and lipoxygenase pathways, offering a broader anti-inflammatory effect. nih.gov |
Antileishmanial Activity Profiling
Leishmaniasis, a parasitic disease with significant global impact, has been a key target for the development of new therapeutics, and derivatives of this compound have emerged as a promising class of antileishmanial agents. frontiersin.orgnih.gov These compounds have shown efficacy against various Leishmania species, including L. donovani, the causative agent of visceral leishmaniasis, and L. major, which causes cutaneous leishmaniasis. frontiersin.orgnih.gov
The antileishmanial activity of these derivatives has been demonstrated in vitro against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite. frontiersin.orgresearchgate.netnih.gov Several studies have reported low micromolar to sub-micromolar IC50 and EC50 values, indicating potent activity. frontiersin.orgnih.govnih.gov Importantly, many of these compounds exhibit high selectivity, with minimal cytotoxicity towards host cells such as macrophages. frontiersin.org This selective toxicity is a critical factor in the development of safe and effective antiparasitic drugs.
Mechanistic studies have begun to unravel how these compounds exert their antileishmanial effects. Some derivatives have been shown to induce oxidative stress in the parasite, leading to a collapse in bioenergetics, a decrease in ATP production, and a loss of mitochondrial membrane potential. nih.govresearchgate.net This ultimately triggers apoptosis-like programmed cell death in the parasite. nih.govresearchgate.net Other proposed mechanisms include the inhibition of essential parasitic enzymes, such as prolyl-tRNA synthetase, leading to amino acid starvation and cell cycle arrest. researchgate.netnih.gov Furthermore, some pyrazole derivatives have been observed to cause ultrastructural damage to the parasite. nih.gov
Interactive Data Table: Antileishmanial Activity of Pyrazole Derivatives
| Derivative Class | Target Species | In Vitro Activity (IC50/EC50) | Proposed Mechanism of Action |
|---|---|---|---|
| Pyrazolopyrrolidinones | L. donovani, L. major | ≥ 0.01 µM (amastigotes) | Not fully elucidated, but demonstrates high potency and low host cell toxicity. frontiersin.org |
| Quinazolinone-based acetamides | L. donovani | 3.39 ± 0.85 μM (promastigotes), 3.55 ± 0.22 μM (amastigotes) | Inhibition of PI3K/Akt/CREB axis, inhibition of prolyl-tRNA synthetase, induction of apoptosis. researchgate.netnih.gov |
| Pyrazole derivatives | L. donovani | 5 to 13 μM | Induction of reactive oxygen species (ROS), mitochondrial dysfunction, ATP depletion, cell cycle arrest. nih.gov |
Antidiabetic Mechanism Exploration
The potential of this compound derivatives as antidiabetic agents has been explored through their ability to inhibit key enzymes involved in carbohydrate metabolism and to modulate signaling pathways related to glucose homeostasis. mdpi.comnih.gov A primary target for these compounds is the inhibition of α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into glucose. mdpi.comnih.gov By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, which is a key strategy for managing postprandial hyperglycemia in diabetic patients.
Several studies have reported that pyrazole and related heterocyclic derivatives exhibit potent in vitro inhibition of both α-amylase and α-glucosidase, with some compounds showing IC50 values significantly lower than the standard drug acarbose. mdpi.comnih.gov For example, certain 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have demonstrated considerable inhibitory activity against both enzymes. nih.gov
Another important target in the context of diabetes is protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. nih.govnih.gov Inhibition of PTP1B is expected to enhance insulin sensitivity. nih.gov Bromophenol derivatives, structurally related to the core compound, have been synthesized and evaluated as PTP1B inhibitors, with some exhibiting promising inhibitory activity and high selectivity over other protein tyrosine phosphatases. nih.gov
Furthermore, some derivatives have been shown to modulate the expression of genes involved in glucose uptake, such as GLUT-4, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com
Interactive Data Table: Antidiabetic Activity of Pyrazole and Related Derivatives
| Compound Class | Target | In Vitro Activity (IC50) | Key Findings |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivatives | α-amylase | 5.10 - 9.01 μM | Demonstrated better inhibitory activity than the reference drug acarbose. mdpi.com |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-amylase, α-glucosidase | 18.42 ± 0.21–55.43 ± 0.66 μM (α-amylase), 17.21 ± 0.22–51.28 ± 0.88 μM (α-glucosidase) | Potent dual inhibitors of carbohydrate-hydrolyzing enzymes. nih.gov |
| Bromophenol derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | 0.68 μmol/L | Potent and selective inhibition of PTP1B, a key regulator of insulin signaling. nih.gov |
Anticonvulsant Activity Assessment
Derivatives based on the pyrazoline scaffold, a reduced form of pyrazole, have been investigated for their potential as anticonvulsant agents. atauni.edu.trnih.gov The evaluation of anticonvulsant activity is typically carried out using standard in vivo models in mice, such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov These models help to identify compounds that can prevent the spread of seizures (MES test) or raise the seizure threshold (scPTZ test).
Several pyrazoline derivatives have shown promising anticonvulsant activity in these preclinical models. atauni.edu.trnih.gov For instance, certain isatin-based derivatives containing a pyrazoline moiety have exhibited significant protection in both MES and PTZ induced seizure models. nih.gov The neurotoxicity of these compounds is also assessed, often using the rotarod test, to ensure a favorable safety profile. nih.gov
While the precise mechanisms of action are not always fully elucidated, it is hypothesized that these compounds may interact with various targets in the central nervous system (CNS) to exert their anticonvulsant effects. Some studies suggest a potential modulation of GABAergic neurotransmission, as the GABAA receptor is a key inhibitory receptor in the brain. nih.gov In silico studies, such as molecular docking, are often employed to predict the binding of these derivatives to potential molecular targets like the GABAA receptor. nih.gov
Antiviral Investigations
The antiviral potential of pyrazole derivatives has been explored, with some studies indicating activity against certain viruses. One notable example is the investigation of pyrazole derivatives against the Tobacco Mosaic Virus (TMV). While not a human pathogen, TMV is a widely used model in antiviral research due to its simple structure and ease of handling.
Research in this area has shown that certain pyrazole derivatives can exhibit inhibitory effects on the replication of TMV. The mechanism of this antiviral activity is still under investigation but may involve interference with viral entry, replication, or assembly processes.
Antitubercular Efficacy
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.gov Pyrazole-containing compounds have been identified as a promising scaffold for the development of novel drugs against TB. nih.govnih.gov
Several series of pyrazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the standard laboratory strain. nih.govnih.gov These studies have identified compounds with potent antitubercular activity, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. plos.org
Mechanistic studies have revealed that some of these derivatives target the biosynthesis of the mycobacterial cell wall, a crucial component for the survival of the bacterium. nih.gov One specific target that has been identified is the essential mycobacterial membrane protein large 3 (MmpL3), which is involved in the transport of mycolic acids, key components of the cell wall. plos.org The inhibition of MmpL3 leads to the accumulation of trehalose (B1683222) monomycolate and disrupts the formation of the protective outer layer of the bacterium. plos.org
Interactive Data Table: Antitubercular Activity of Pyrazole Derivatives
| Compound Class | Target Strain | In Vitro Activity (MIC) | Proposed Mechanism of Action |
|---|---|---|---|
| 1,3-Diarylpyrazolyl-acylsulfonamides | M. tuberculosis H37Rv | Not specified, but identified as potent | Targeting cell wall biosynthesis. nih.gov |
| Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamides | M. tuberculosis H37Rv | Potent, with low MIC values | Inhibition of MmpL3, leading to disruption of mycolic acid transport. plos.org |
Modulation of Aβ Aggregation in Models of Neurodegenerative Disorders
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.gov Therefore, the development of small molecules that can modulate this aggregation process is a key therapeutic strategy. nih.gov While direct studies on this compound itself are limited in this context, the broader class of pyrazole and pyrazoline derivatives has shown potential in modulating Aβ aggregation.
Some studies have explored the ability of small molecules to interfere with the fibrillogenesis of Aβ peptides in vitro. nih.gov These investigations often utilize techniques such as the thioflavin T (ThT) assay to monitor the formation of amyloid fibrils. nih.gov It is hypothesized that certain small molecules can bind to Aβ monomers or oligomers, thereby preventing their assembly into larger, neurotoxic aggregates.
Furthermore, some pyrazoline derivatives have been investigated for their neuroprotective effects, which may be indirectly related to the modulation of processes involved in neurodegeneration. For instance, a novel pyrazoline derivative was found to have a nontoxic acetylcholinesterase (AChE) inhibitory effect. atauni.edu.tr AChE inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain. atauni.edu.tr While this is a symptomatic treatment, it highlights the potential of this chemical scaffold to interact with targets relevant to neurodegenerative disorders.
Structure-Activity Relationship (SAR) Studies for Pyrazolidinone Derivatives
The biological activity of pyrazolidinone and related pyrazole derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and structural modifications influence the pharmacological effects of these compounds. By systematically altering parts of the molecule, researchers can identify key features responsible for potency and selectivity, guiding the design of new, more effective therapeutic agents. researchgate.netnih.gov
The core pyrazolidinone scaffold offers several positions for chemical modification, primarily on the nitrogen atoms and the carbon atoms of the five-membered ring. For N-aryl substituted pyrazolidinones, such as this compound, the nature and position of substituents on the phenyl ring are critical determinants of activity.
Key SAR Insights for Pyrazolidinone and Pyrazole Derivatives:
Substitution on the N1-Phenyl Ring: The electronic properties and size of substituents on the N1-phenyl ring significantly modulate the biological activity. For instance, in a series of 1,5-diaryl pyrazole derivatives, the presence of specific groups on the phenyl ring was found to be important for anti-microbial activity. nih.gov In the context of pyrazolopyridine derivatives, which share structural similarities, N-aryl groups at the C4 position showed enhanced antiviral activities. nih.gov For pyrazole analogues investigated as store-operated calcium entry (SOCE) inhibitors, the methoxy (B1213986) (MeO) substituent on the para-position of the phenyl group was a key area of study to understand its effect on activity. mdpi.com
Modifications of the Pyrazolidinone Core: Alterations to the heterocyclic ring itself, such as the introduction of substituents at positions C4 and C5, or the oxidation state of the ring (e.g., pyrazolidinone vs. pyrazoline vs. pyrazole), have profound effects. Studies on pyrazolidine-3,5-dione (B2422599) derivatives have shown that different substituents can lead to potent anticancer and antimicrobial activities. researchgate.net For example, one derivative with a specific substitution pattern exhibited higher antifungal activity against Candida albicans than the standard drug clotrimazole. researchgate.net
Influence of Side Chains: The addition of various side chains can enhance activity. In one study on pyrazole derivatives, the introduction of an aliphatic amide pharmacophore, particularly with a 4-piperidine moiety, was shown to be important for antimicrobial effects. nih.gov
The following tables summarize SAR findings from studies on related pyrazolidinone and pyrazole derivatives, illustrating the impact of specific structural changes on various biological activities.
Table 1: SAR of Pyrazole Derivatives as Anti-inflammatory Agents
| Compound Series | Substituent (R) | Key Findings | Reference |
| 1,3,4-Trisubstituted Pyrazoles | Various aryl and heteroaryl groups | Compound 5a showed excellent anti-inflammatory activity (≥84.2% inhibition), comparable to the standard drug diclofenac. | nih.gov |
| 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes | 4g (R=F), 4i (R=Cl), 4k (R=Br) | Halogen substitutions at the para-position of the phenyl ring resulted in maximum anti-inflammatory activity compared to the standard. | nih.gov |
Table 2: SAR of Pyrazole Derivatives as Antimicrobial Agents
| Compound Series | Substituent | Target Organism | Key Findings | Reference |
| 1H-Pyrazole-3-Carboxylic Acid Derivatives | Compound 151 | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Exhibited the best antibacterial activity in the series against both Gram-positive and Gram-negative bacteria. | mdpi.com |
| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Compound 157 | Methicillin-resistant S. aureus (MRSA) | Showed antimicrobial activity with a MIC value of 25.1 µM. | mdpi.com |
| Nitrofuran-containing Pyrazoles | Compound 3b | E. coli, P. aeruginosa, S. aureus, C. albicans | Showed promising antibacterial and antifungal activity. | nih.gov |
Table 3: SAR of Pyrazolidine-3,5-dione Derivatives
| Compound Series | Substituent | Activity | Key Findings | Reference |
| Novel pyrazolidine-3,5-diones | Compound 6c | Anticancer | Showed higher anticancer activity (LD50 19.1 µg/mL) than other synthesized compounds in the series. | researchgate.net |
| Pyrazolidine-3,5-dione derivatives | Unspecified | Antifungal | A derivative with a reported MIC of 0.5µg/mL had higher antifungal activity against Candida albicans than clotrimazole. | researchgate.net |
These studies collectively demonstrate that the pyrazolidinone and pyrazole skeletons are versatile scaffolds. nih.gov The biological activity of their derivatives can be fine-tuned by strategic modifications at various positions on the heterocyclic and appended aryl rings. The presence of a halogen, such as the bromine in this compound, is often associated with potent biological activity, as seen in several series of related compounds. nih.gov
Medicinal Chemistry Applications and Rational Design Strategies for 1 4 Bromophenyl Pyrazolidin 3 One Analogues
Rational Design of Pyrazolidinone-Based Lead Compounds
Rational drug design involves the strategic development of new drug candidates based on a known biological target. For pyrazolidinone-based compounds, this approach leverages the structural features of the heterocyclic core to optimize interactions with specific enzymes or receptors. The pyrazole (B372694) scaffold, a close structural relative, has been a template for designing inhibitors for various enzymes, including microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), and xanthine (B1682287) oxidase. nih.govresearchgate.net
The design process for analogues of 1-(4-bromophenyl)pyrazolidin-3-one often begins with the core structure as a template. The 4-bromophenyl group is a key feature; the bromine atom can act as a hydrogen bond acceptor and its lipophilicity can influence binding affinity and cell permeability. For instance, in the design of xanthine oxidase inhibitors, various aryl substitutions on a pyrazole ring were explored to identify the most potent compounds. researchgate.net Similarly, the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was undertaken specifically to create a template that could lead to a series of derivatives for biological screening. nih.gov
Structure-activity relationship (SAR) analysis is crucial in this process, indicating that even small modifications can significantly impact biological potency. Studies on related pyrazolo[3,4-b]pyridines show that the scaffold allows for structural changes at multiple positions (N(1), C(3), C(4), C(5), and C(6)), enabling a systematic exploration of chemical space to identify lead compounds with enhanced activity. biorxiv.org
Molecular Hybridization and Scaffold Derivatization Approaches in Drug Discovery
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. This can lead to compounds with improved affinity, dual-target activity, or novel mechanisms of action. The pyrazolidinone scaffold is an ideal candidate for such approaches.
One common strategy involves creating hybrid molecules by linking the pyrazolidinone core to other heterocyclic systems. For example, researchers have synthesized pyrazoline-thiazolidinone-isatin conjugates, finding that the combination of these three heterocyclic systems in one molecule resulted in more potent anticancer activity compared to the individual components. nih.gov Another approach is the use of "click chemistry" to link a pyrazole or similar scaffold to other molecular fragments, such as piperidine (B6355638) or alkaloid structures, via a stable triazole linker. mdpi.com This method has been successfully used to generate libraries of new compounds for antifungal and other therapeutic screening. mdpi.com
Scaffold derivatization involves modifying a core molecular structure to generate a library of analogues. The pyrazole scaffold is well-suited for this, with numerous synthetic methods available for its functionalization. nih.govsemanticscholar.org For example, palladium-catalyzed Suzuki cross-coupling reactions are frequently used to introduce new aryl or heteroaryl groups at specific positions on the pyrazole ring, creating diverse derivatives for biological evaluation. rsc.orgnih.gov
| Hybrid/Derivative Class | Pharmacophores Combined | Synthetic Strategy Example | Therapeutic Goal | Reference |
|---|---|---|---|---|
| Pyrazoline-Thiazolidinone-Isatin Conjugates | Pyrazoline, Thiazolidinone, Isatin (B1672199) | Multi-step synthesis combining the three heterocyclic rings. | Anticancer | nih.gov |
| Thiazolidinone-Pyrazoline Hybrids | Pyrazoline, Thiazolidinone | Reaction of 5-ethoxymethylidenerhodanines with 3,5-diarylpyrazolines. | Antitrypanosomal | nih.gov |
| Triazole-Linked Piperidines | Piperidine, 1,2,3-Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". | Antifungal | mdpi.com |
| Diaryl-Pyrazoles | Pyrazole, various aryl groups | Palladium-catalyzed Suzuki cross-coupling reactions. | Anticancer (Colorectal) | rsc.org |
Strategic Chemical Modifications for Enhanced Biological Activities
Strategic chemical modifications of the this compound scaffold are essential for optimizing its biological profile. Structure-activity relationship (SAR) studies on related pyrazole and pyrazoline derivatives provide a roadmap for these modifications.
A key finding from SAR studies on pyrazoline-thiazolidinone-isatin hybrids is the significant role of halogen substituents. The presence of a bromine or chlorine atom at the 5-position of the isatin scaffold was found to increase anticancer activity by a factor of ten compared to unsubstituted analogues. nih.gov This highlights the potential importance of the bromine atom in the this compound structure for its biological function.
The nature of substituents on the aryl rings is also critical. The introduction of an electron-withdrawing group, such as a 4-chlorine atom, on an aryl fragment improved antiproliferative activity, whereas electron-donating groups like hydroxyl (-OH) or methoxy (B1213986) (-OMe) were less effective. nih.gov In other studies, the introduction of a nitro group on a phenyl ring attached to an oxadiazole scaffold led to more active compounds compared to their amino analogues. mdpi.com
Modifications are not limited to the phenyl ring. Alterations to the core heterocyclic structure, such as N-alkylation or substitution at other positions, can also dramatically influence activity. For example, the synthesis of a library of pyrazole-based analogues involved sequential bromination, N-alkylation, and Suzuki cross-coupling reactions to systematically explore the chemical space and identify compounds with potent cytotoxicity against human colorectal cancer cell lines. rsc.org
| Modification Site | Chemical Change | Impact on Biological Activity | Example Context | Reference |
|---|---|---|---|---|
| Aryl Ring (Isatin Scaffold) | Addition of Halogen (Br or Cl) at 5-position | Increased anticancer activity (one log unit) | Pyrazoline-thiazolidinone-isatin conjugates | nih.gov |
| Aryl Ring | Introduction of electron-withdrawing group (e.g., -Cl) | Improved antiproliferative activity | Pyrazoline-thiazolidinone-isatin conjugates | nih.gov |
| Aryl Ring | Introduction of electron-donating group (e.g., -OH, -OMe) | Reduced antiproliferative activity | Pyrazoline-thiazolidinone-isatin conjugates | nih.gov |
| Isatin Scaffold | Introduction of Methyl or CH2COOH at N1-position | Loss of activity | Pyrazoline-thiazolidinone-isatin conjugates | nih.gov |
| Pyrazole Core | N-Alkylation and C4-Arylation | Modulated cytotoxicity against cancer cell lines | Pyrazole-based lamellarin O analogues | rsc.org |
| Phenyl Ring (Oxadiazole Scaffold) | Nitro (-NO2) vs. Amino (-NH2) group | Nitro-substituted compounds were more active | 3,4-disubstituted 1,2,5-oxadiazoles | mdpi.com |
Pyrazolidinone Scaffolds as Versatile Pharmacophores for Therapeutic Development
The pyrazolidinone scaffold and its parent, pyrazole, are considered "privileged scaffolds" in drug discovery. researchgate.netmdpi.comnih.gov This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly versatile starting points for developing new drugs. The pyrazole nucleus is found in numerous FDA-approved drugs for treating a wide array of conditions, from cancer and HIV to pulmonary hypertension. researchgate.netnih.gov
The versatility of the pyrazolidinone scaffold stems from several factors. Firstly, its structure allows for substitutions at multiple positions, enabling chemists to fine-tune its steric and electronic properties to achieve desired biological effects. biorxiv.org Secondly, the pyrazole ring is a bioisostere for other chemical groups, allowing it to mimic interactions of different functional groups within a target's binding site.
The wide range of biological activities associated with pyrazole and pyrazolidinone derivatives is extensive. They have been developed as protein kinase inhibitors for cancer therapy, targeting pathways involved in cell division and tumor growth. mdpi.comnih.gov Furthermore, they have shown promise as anti-inflammatory, antimicrobial, antifungal, and antidiabetic agents. mdpi.comnih.gov The ability to synthesize a large number of derivatives through techniques like molecular hybridization and scaffold derivatization further enhances the utility of the pyrazolidinone core in developing novel therapeutics. nih.govekb.eg
Conclusion and Future Perspectives in the Research of 1 4 Bromophenyl Pyrazolidin 3 One
Summary of Key Research Findings and Contributions to Pyrazolidinone Chemistry
Research into 1-(4-Bromophenyl)pyrazolidin-3-one and its closely related analogues has contributed valuable insights to the broader field of pyrazolidinone chemistry. The primary method for synthesizing the pyrazolidin-3-one (B1205042) core involves the cyclocondensation reaction between α,β-unsaturated esters and hydrazine (B178648) hydrate (B1144303). researchgate.net This straightforward approach provides a versatile entry point to a variety of substituted pyrazolidinones.
While specific studies on the biological activities of this compound are not extensively documented, research on structurally similar compounds offers significant clues to its potential. For instance, the pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B165840) has been identified as a non-toxic acetylcholinesterase inhibitor, suggesting that the 4-bromophenyl moiety can be a key pharmacophore in neurologically active compounds. atauni.edu.tr Furthermore, the synthesis of 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, derived from 4-(4-bromophenyl)-2,4-dioxobutanoic acid, highlights the utility of the bromophenyl precursor in creating more complex, functionalized pyrazoline structures. mdpi.com
These findings underscore the importance of the this compound scaffold as a platform for generating novel molecules with potential therapeutic applications. The presence of the bromine atom offers a reactive handle for further synthetic modifications, allowing for the exploration of a wider chemical space and the tuning of biological activity.
Identification of Remaining Research Gaps and Methodological Challenges
Despite the foundational knowledge, significant research gaps remain in the specific context of this compound. A primary deficiency is the lack of comprehensive studies dedicated to its synthesis optimization, characterization, and, most importantly, its biological evaluation. The majority of the available literature focuses on more complex derivatives, leaving the parent compound relatively unexplored.
Methodological challenges in the synthesis of pyrazolidinones can include the control of regioselectivity when using substituted hydrazines and the potential for side reactions. While the reaction of α,β-unsaturated esters with hydrazine is a common route, the specific conditions required for high-yield synthesis of this compound have not been extensively detailed. researchgate.net Furthermore, the development of more efficient and environmentally friendly synthetic methods remains an ongoing challenge in pyrazolidinone chemistry.
A significant gap also exists in the understanding of the structure-activity relationships (SAR) for this specific compound and its simple derivatives. Without systematic biological screening and mechanistic studies, the full potential of this compound as a lead compound remains unrealized.
Future Directions for Synthetic, Mechanistic, and Biological Investigations
To unlock the full potential of this compound, future research should focus on several key areas:
Synthetic Exploration:
Optimization of Synthesis: A systematic investigation into the reaction conditions for the synthesis of this compound is warranted to improve yields and purity.
Derivative Libraries: The bromine atom on the phenyl ring serves as a versatile point for modification through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The synthesis of a library of derivatives with diverse substituents at this position would be crucial for exploring SAR.
Stereoselective Synthesis: Developing enantioselective synthetic routes to chiral derivatives of this compound could lead to compounds with improved biological specificity and efficacy.
Mechanistic Studies:
Reaction Mechanisms: Detailed mechanistic studies of the formation of this compound and its subsequent reactions would provide a deeper understanding of its chemical behavior and inform the design of new synthetic strategies.
Target Identification: For any biologically active derivatives identified, elucidating their mechanism of action at the molecular level will be critical. This includes identifying protein targets and understanding the key interactions within the binding site.
Biological Investigations:
Broad Biological Screening: this compound and its derivatives should be subjected to a broad range of biological assays to identify potential activities, including antimicrobial, anticancer, anti-inflammatory, and neurological effects. nih.govmdpi.com
In-depth Pharmacological Profiling: Promising lead compounds should undergo more detailed pharmacological evaluation to assess their potency, selectivity, and pharmacokinetic properties.
Potential for Novel Applications of Pyrazolidinone-Based Compounds in Chemical Biology and Material Science
The versatile structure of the pyrazolidinone core suggests that derivatives of this compound could find applications beyond traditional medicinal chemistry.
Chemical Biology:
Chemical Probes: The ability to introduce various functional groups onto the this compound scaffold makes it an attractive candidate for the development of chemical probes. These probes could be used to study biological processes, identify new drug targets, and visualize cellular components. The pyrazolone (B3327878) scaffold has been utilized in the development of kinase inhibitors, and this avenue could be explored for derivatives of this compound. smolecule.com
Peptidomimetics: Pyrazolidinone structures can act as constrained dipeptide mimics, which can be valuable tools in peptide and protein research. researchgate.net
Material Science:
Functional Polymers: The incorporation of the this compound moiety into polymer chains could lead to new materials with interesting optical, electronic, or thermal properties. The bromine atom provides a site for polymerization or for grafting onto existing polymer backbones.
Organic Dyes and Sensors: The pyrazolone ring is a known chromophore, and derivatives of this compound could be investigated as components of organic dyes or as fluorescent sensors for the detection of specific analytes. The enantioselective applications of pyrazolone derivatives are also an expanding area of research. rsc.org
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Bromophenyl)pyrazolidin-3-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via [3+2] cycloaddition reactions. For example, analogous pyrazolidin-3-ones are synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. Solvent-free mechanochemical methods (e.g., ball milling) can improve efficiency and reduce waste compared to traditional solution-phase synthesis . Key factors include stoichiometry, temperature, and catalyst selection. For instance, using ammonium acetate as a nitrogen source in cyclization reactions can enhance regioselectivity .
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) are essential for determining crystal structures and verifying regiochemistry .
- Hydrogen bonding analysis : Graph set analysis (as per Bernstein et al.) identifies intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while IR validates carbonyl and N–H functional groups.
Q. What are the typical hydrogen bonding patterns observed in pyrazolidin-3-one derivatives?
Methodological Answer: Pyrazolidin-3-ones often form dimeric motifs via N–H···O hydrogen bonds between the pyrazolidinone ring and adjacent molecules. For example, 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one exhibits R₂²(8) graph sets, indicating bifurcated hydrogen bonds that influence crystallinity and solubility .
Advanced Research Questions
Q. How can regioselectivity in [3+2] cycloaddition reactions involving this compound derivatives be predicted and optimized?
Methodological Answer: Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Molecular Electron Density Theory (MEDT) calculations reveal that electron-deficient dipolarophiles favor nucleophilic attack at the Cβ position, leading to specific regioisomers. For example, MEDT studies on trichloromethyl-substituted pyrazolines showed that steric and electronic effects dominate over thermodynamic control . Experimental validation via HPLC or SC-XRD is critical to resolve discrepancies between predicted and observed products .
Q. How can computational modeling address contradictions between theoretical and experimental reaction outcomes?
Methodological Answer:
- MEDT or DFT calculations : Compare activation energies of competing pathways to identify kinetically favored products.
- Docking studies : For biologically active derivatives, simulate interactions with target proteins (e.g., enzymes) to rationalize unexpected activity .
- Crystallographic refinement : Use SHELX tools to resolve ambiguities in electron density maps, especially for enantiomers (employ Flack parameters to confirm absolute configuration) .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity or material properties?
Methodological Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., –COOH, –CN) at the 4-bromophenyl ring to modulate electronic properties .
- Heterocyclic fusion : Attach thiazole or triazole rings (e.g., via Huisgen cycloaddition) to improve thermal stability or luminescence .
- Solvent-free synthesis : Mechanochemical methods reduce side reactions and improve purity for optoelectronic applications .
Q. How do hydrogen bonding and crystal packing affect the physicochemical properties of pyrazolidin-3-one derivatives?
Methodological Answer:
- Thermal stability : Strong N–H···O networks increase melting points, as seen in 1-(4-Fluorophenyl) derivatives (mp > 150°C) .
- Solubility : Polar solvents disrupt R₂²(8) hydrogen bonds, enhancing dissolution.
- Polymorphism screening : Vary crystallization solvents (e.g., ethanol/water mixtures) to isolate metastable forms with distinct bioavailability .
Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed products in cycloaddition reactions?
Methodological Answer:
- Theoretical vs. experimental validation : Re-examine MEDT assumptions (e.g., solvent effects omitted in calculations) .
- In situ monitoring : Use Raman spectroscopy or XRD to detect transient intermediates (e.g., Δ²-pyrazolines) that decompose during isolation .
- Statistical tools : Apply multivariate analysis (e.g., PCA) to correlate reaction conditions (catalyst, temperature) with product ratios .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
